molecular formula C13H13N B8600574 2,3-dihydro-1H-phenalen-1-amine

2,3-dihydro-1H-phenalen-1-amine

Cat. No.: B8600574
M. Wt: 183.25 g/mol
InChI Key: PJYIGONWNQJLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-phenalen-1-amine is an amine-functionalized phenalene derivative with the molecular formula C13H13N . This compound serves as a key structural motif and synthetic intermediate in medicinal chemistry and chemical biology research. Its primary research value is rooted in its role as a core scaffold in compounds investigated for their biological activity. Notably, structural analogs of this compound, specifically 2,3-dihydro-1H-phenalene-2-amino compounds, have been identified in patent literature as potential antipsychotic agents . This suggests the phenalene-amine structure is a significant pharmacophore for central nervous system (CNS) drug discovery. The broader class of phenalenone derivatives, which share a related tricyclic framework, is the subject of extensive research due to diverse properties. For instance, perinaphthenone (1H-phenalen-1-one) and its metabolites, such as 2,3-dihydro-1H-phenalen-1-ol and 2,3-dihydro-1H-phenalen-1-one, exhibit notable antifungal activity . Furthermore, the phenalenone core is recognized as an efficient photosensitizer capable of producing singlet oxygen with a high quantum yield, making it a promising template for developing photosensitive antimicrobial agents and functional materials . Our product is supplied as a high-purity compound to ensure consistency and reliability in your experimental workflows. It is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to investigate the full potential of this versatile amine in their specialized applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2,3-dihydro-1H-phenalen-1-amine

InChI

InChI=1S/C13H13N/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6,12H,7-8,14H2

InChI Key

PJYIGONWNQJLJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2C(=CC=C3)C1N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Phenalen 1 Amine

De Novo Synthesis Approaches to the Phenalene (B1197917) Amine Core

The creation of the fundamental 2,3-dihydro-1H-phenalen-1-amine structure from basic starting materials can be accomplished through several strategic pathways. These "de novo" syntheses are broadly categorized into linear and convergent approaches.

Multi-Step Linear Syntheses

Linear synthesis involves the sequential modification of a starting molecule through a series of reactions to build the target compound. While this can be a lengthy process, it allows for precise control over the introduction of functional groups. A common starting point for the phenalene core is 1H-phenalen-1-one (also known as perinaphthenone). nih.govacs.org The synthesis of 1H-phenalen-1-one itself can be achieved from naphthalene (B1677914) and cinnamoyl chloride. acs.org

A key intermediate in many linear syntheses is 2,3-dihydro-1H-phenalen-1-one. nih.gov This ketone can be prepared and subsequently converted to the amine. For instance, functionalization at the 2-position of 1H-phenalen-1-one can be achieved to introduce various groups, which can then be followed by reduction and amination steps. nih.gov

A representative, though not exhaustive, linear sequence might involve:

Synthesis of 1H-phenalen-1-one. acs.org

Reduction to 2,3-dihydro-1H-phenalen-1-one. nih.gov

Reductive amination of the ketone to yield the final this compound. researchgate.net

Convergent Synthetic Routes

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules. For the phenalene amine core, a convergent strategy might involve the coupling of a pre-functionalized naphthalene derivative with a suitable three-carbon unit.

One such strategy is the Friedel-Crafts/cyclization approach. This can involve the reaction of α,β-unsaturated aldehydes with 2-naphthol (B1666908) derivatives, catalyzed by an organocatalyst, to construct the phenalene skeleton. researchgate.net This method allows for the formation of functionalized phenalene-derived architectures which can then be converted to the desired amine.

Stereoselective and Enantioselective Synthesis of 2,3-dihydro-1H-phenalen-1-aminebldpharm.comwhiterose.ac.ukuni.luacs.orgresearchgate.net

Due to the chiral nature of this compound, controlling the stereochemistry during its synthesis is of paramount importance. Several methods have been developed to produce specific enantiomers of this compound.

Asymmetric Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)acs.orgresearchgate.net

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Organocatalysis: This sub-field employs small, chiral organic molecules as catalysts. For the synthesis of chiral amines, organocatalysis has proven to be a powerful tool. youtube.comnih.govyoutube.comthieme-connect.de Enamine and iminium ion catalysis are key concepts in this area. thieme-connect.denih.gov For example, chiral secondary amines like derivatives of proline can catalyze the asymmetric α-functionalization of aldehydes, a strategy that can be adapted to build the chiral center in the phenalene amine. youtube.comnih.govnih.gov The reaction of α,β-unsaturated aldehydes with naphthol derivatives can be catalyzed by diphenylprolinol silyl (B83357) ether organocatalysts to generate enantioenriched phenalene skeletons. researchgate.net

Transition Metal Catalysis: Transition metals, in conjunction with chiral ligands, are widely used to catalyze asymmetric transformations. nih.govmdpi.com For the synthesis of chiral amines, methods like catalytic hydrogenation and reductive amination are prominent. researchgate.netresearchgate.netyoutube.com For instance, the asymmetric reduction of an imine precursor to this compound can be achieved using a chiral transition metal catalyst. While specific examples for this exact molecule are not abundant in the provided results, the general principles of transition metal-catalyzed asymmetric amine synthesis are well-established. researchgate.netnih.gov

Chiral Auxiliary-Mediated Approacheswhiterose.ac.uk

This strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. 1-Phenylethylamine (α-PEA) is a well-known chiral auxiliary that has been used in the diastereoselective synthesis of various chiral amines. nih.govmdpi.com

A general approach using a chiral auxiliary for the synthesis of this compound could involve:

Reaction of 2,3-dihydro-1H-phenalen-1-one with a chiral amine auxiliary to form a chiral imine or enamine.

Diastereoselective reduction of the C=N double bond.

Removal of the chiral auxiliary to yield the enantiomerically enriched phenalene amine.

The effectiveness of this approach relies on the ability of the chiral auxiliary to create a significant energy difference between the transition states leading to the different diastereomers.

Chiral Resolution Techniquesresearchgate.net

Chiral resolution is a method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. wikipedia.org

Diastereomeric Salt Formation: A common method for resolving racemic amines is to react them with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.

Enzymatic Kinetic Resolution: Enzymes can also be used to resolve racemic mixtures. nih.gov For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.


Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. A probable and widely used synthetic route to this primary amine is the reductive amination of its corresponding ketone, 2,3-dihydro-1H-phenalen-1-one. acsgcipr.orgwikipedia.org This transformation involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine. wikipedia.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. acsgcipr.org In the context of synthesizing this compound via reductive amination, the choice of reagents significantly impacts the atom economy.

Ideally, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst would be the most atom-economical reduction method, as the only byproduct is water, which is formed during the initial imine formation. acsgcipr.org However, other reducing agents are commonly employed for their practicality and selectivity.

Comparison of Reducing Agents for Reductive Amination:

Reducing AgentTypical ByproductsGreen Chemistry Considerations
Catalytic Hydrogen (H₂/metal catalyst)WaterHigh atom economy; requires pressure equipment. acsgcipr.org
Sodium Borohydride (B1222165) (NaBH₄)Borate (B1201080) saltsGenerally considered greener than cyanoborohydride; can also reduce the starting ketone. acsgcipr.orgcommonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Cyanide and borate saltsSelective for imine reduction but generates toxic cyanide waste. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (STAB)Acetate and borate saltsLess toxic than cyanoborohydride and effective, but has a higher molecular weight, reducing atom economy. wikipedia.orgmasterorganicchemistry.com
Hydrosilanes (e.g., Ph₂SiH₂)SiloxanesCan be used with metal catalysts; byproducts are generally less hazardous. organic-chemistry.org

The choice of solvent is another critical factor in the green synthesis of this compound. Traditionally, reductive aminations have often been carried out in chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), which are now recognized as environmentally undesirable. acsgcipr.orgrsc.org

Recent research has focused on identifying greener alternatives. For reductive aminations, especially those using borohydride reagents, more environmentally friendly solvents have been shown to be effective. rsc.orgrsc.org

Greener Solvent Alternatives for Reductive Amination:

SolventGreen Chemistry ProfileApplicability Notes
Ethanol/MethanolBiodegradable and less toxic than chlorinated solvents.Good choice for reactions with NaBH₄ and NaBH₃CN. commonorganicchemistry.com Caution is needed with catalytic hydrogenation as the alcohol can sometimes undergo oxidation. acsgcipr.org
Ethyl Acetate (EtOAc)A preferred green solvent with low toxicity.Shown to be a viable replacement for chlorinated solvents in many reductive aminations. acsgcipr.orgrsc.org
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources; good alternative to THF.Can be used for a variety of reductive amination conditions.
Cyclopentyl Methyl Ether (CPME)A greener alternative to other ethereal solvents.Has been successfully used in catalyzed reductive aminations. bris.ac.uk
WaterThe ultimate green solvent.Reductive aminations in water have been developed, often using specific catalysts or reagents.

Minimizing the volume of solvent used and, where possible, performing the reaction under solvent-free conditions, can further enhance the environmental profile of the synthesis. nih.gov

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into transformations at the amine functionality and modifications of the dihydrophenalene ring system.

The primary amine group is a versatile handle for a variety of chemical transformations, most notably N-acylation and N-alkylation.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides would yield the corresponding amides. This transformation can be useful to introduce a wide range of functional groups and can also serve as a protecting group strategy for the amine. youtube.com For instance, acylation can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. youtube.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides is one approach, though it can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A greener and more controlled alternative is a second reductive amination reaction, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. masterorganicchemistry.comnih.gov

Potential Amine Functionalization Reactions:

Reaction TypeReagentsPotential Product
N-AcylationAcetyl chloride, Triethylamine (B128534)N-(2,3-dihydro-1H-phenalen-1-yl)acetamide
N-Alkylation (Reductive Amination)Formaldehyde, Sodium triacetoxyborohydrideN,N-dimethyl-2,3-dihydro-1H-phenalen-1-amine
N-ArylationAryl halide, Palladium catalystN-phenyl-2,3-dihydro-1H-phenalen-1-amine
Sulfonylationp-Toluenesulfonyl chloride, PyridineN-(2,3-dihydro-1H-phenalen-1-yl)-4-methylbenzenesulfonamide

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid, though conditions would need to be carefully controlled to avoid oxidation.

Sulfonation: Treatment with fuming sulfuric acid to introduce a sulfonic acid group. chemistry.coach

Friedel-Crafts Alkylation and Acylation: These reactions may be challenging due to the basicity of the amine, which can react with the Lewis acid catalyst. youtube.com Protecting the amine group via acylation can circumvent this issue. youtube.com

Direct arylation of polycyclic aromatic hydrocarbons using palladium catalysis has also been reported and could potentially be applied to the dihydrophenalene system. acs.org

Achieving regioselectivity in the functionalization of the dihydrophenalene ring is a key challenge. The amino group, being an activating group, will direct incoming electrophiles to the ortho and para positions of the aromatic ring to which its own ring is fused. libretexts.orgopenstax.org However, the complex electronics of the extended π-system and steric hindrance will also play a significant role in determining the final substitution pattern.

For instance, in electrophilic substitution reactions, the positions on the terminal aromatic ring are likely to be the most reactive. The exact regiochemical outcome would need to be determined empirically for each reaction type. Computational studies could also provide insight into the most likely sites of reaction.

Synthesis of Analogs and Structurally Related Phenalen-1-amine Derivatives

The synthesis of analogs and structurally related derivatives of this compound is a specialized area of research. While direct functionalization of this compound is not extensively documented in publicly available literature, the synthesis of structurally related phenalen-1-amine derivatives often proceeds through the functionalization of the 1H-phenalen-1-one core. This foundational molecule serves as a versatile platform for introducing a variety of functional groups, including those containing amines, which are of significant interest for their potential applications in materials science and medicinal chemistry.

A common strategy for creating these derivatives involves the initial modification of 1H-phenalen-1-one, followed by the introduction of an amine-containing moiety. For instance, the synthesis of 2-(chloromethyl)-1H-phenalen-1-one provides a key intermediate that is reactive towards nucleophilic substitution. acs.orgnih.gov This chloro-derivative can then be converted to an azide (B81097), which subsequently can be used to introduce amine functionalities through various chemical transformations.

Another approach involves the synthesis of phenazine (B1670421) derivatives, which are structurally related to the phenalene system and incorporate nitrogen atoms within their aromatic core. The Buchwald-Hartwig coupling reaction is a powerful tool in this context, enabling the formation of carbon-nitrogen bonds to construct complex heterocyclic systems. nih.gov

The following subsections detail specific synthetic routes to amine-containing derivatives that are structurally related to this compound.

The introduction of amine functionalities to the 1H-phenalen-1-one skeleton can be achieved through a multi-step synthetic sequence. A key precursor, 2-(azidomethyl)-1H-phenalen-1-one, is synthesized from 2-(chloromethyl)-1H-phenalen-1-one by reaction with sodium azide. acs.org This azide derivative is a versatile intermediate for the synthesis of various amine-containing compounds.

For example, the azide can be used in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazole rings, which can be further functionalized. While not a direct amination, this method introduces a nitrogen-containing heterocycle that is a common feature in many biologically active molecules.

A more direct route to an amine-containing derivative involves the synthesis of amide-functionalized phenalenones. For instance, 6-maleimidohexanoic acid can be coupled with an amine-functionalized phenalenone precursor to yield an amide derivative. acs.org

Table 1: Synthesis of Amine-Containing 1H-Phenalen-1-one Derivatives

Starting Material Reagents and Conditions Product Reference
2-(Chloromethyl)-1H-phenalen-1-one NaN₃, MeOH/H₂O, rt, 24h 2-(Azidomethyl)-1H-phenalen-1-one acs.org
Amine-functionalized phenalenone 6-Maleimidohexanoic acid, N-hydroxysuccinimide, dicyclohexylcarbodiimide, DMF 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((1-oxo-1H-phenalen-2-yl)methyl)hexanamide acs.org

Phenazines, which contain a di-nitrogenous heterocyclic core, are structurally related to phenalenes. The synthesis of non-symmetrically substituted 2,3-dialkoxyphenazine derivatives has been reported, starting from 4,5-dialkoxy-2-nitroaniline. nih.gov The key synthetic steps involve a Buchwald-Hartwig coupling reaction, followed by reduction of the nitro groups and subsequent tandem-like oxidation to form the phenazine ring system. nih.gov While these specific examples are alkoxy-substituted, the synthetic strategy could potentially be adapted to introduce amine functionalities.

Table 2: Key Reactions in the Synthesis of Phenazine Derivatives | Reaction Type | Reactants | Product Type | Reference | | :--- | :--- | :--- | :--- | | Buchwald-Hartwig Coupling | 4,5-Dialkoxy-2-nitroaniline, 1-Bromo-2-nitrobenzene derivative | Bis(2-nitrophenyl)amine derivative | nih.gov | | Reduction and Cyclization | Bis(2-nitrophenyl)amine derivative | Palladium on charcoal, NaBH₄ | 2,3-Dialkoxyphenazine derivative | nih.gov |

Mechanistic Investigations of Chemical Reactions Involving 2,3 Dihydro 1h Phenalen 1 Amine

Reaction Pathways of Amine-Based Transformations

The amine group in 2,3-dihydro-1H-phenalen-1-amine is the primary center of reactivity, capable of acting as both a nucleophile and a base. Its reaction pathways are typical of primary amines but are influenced by the steric and electronic properties of the bulky phenalene (B1197917) scaffold.

As a primary amine, this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This nucleophilicity allows it to participate in a wide array of reactions, most notably nucleophilic substitution and addition reactions.

In nucleophilic substitution reactions , the amine can react with electrophiles such as alkyl halides. The reaction with a primary alkyl bromide, for instance, would proceed via an S_N2 mechanism to yield the secondary amine. libretexts.orgmnstate.edu This process can continue, leading to polyalkylation and the eventual formation of a quaternary ammonium (B1175870) salt if excess alkyl halide is used. mnstate.eduyoutube.com The reaction is self-perpetuating to a degree, as the initially formed secondary amine can compete with the starting primary amine for the alkylating agent. mnstate.edu

The amine also readily attacks carbonyl compounds. In reactions with aldehydes or ketones, it undergoes nucleophilic addition to form an unstable tetrahedral intermediate known as a carbinolamine or aminol. mnstate.edu This intermediate cannot typically be isolated and, under acidic conditions, will eliminate a molecule of water to form an imine (Schiff base). mnstate.edu This transformation is a reversible equilibrium, which can be driven toward the imine product by removing water from the reaction system. mnstate.edu

Reaction TypeElectrophileProduct ClassMechanism Notes
Nucleophilic AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amines, Quaternary Ammonium SaltS_N2 mechanism; potential for polyalkylation. mnstate.eduyoutube.com
Nucleophilic AcylationAcyl Chloride (RCOCl)AmideAddition-elimination mechanism. mnstate.edu
Imine FormationAldehyde/KetoneImine (Schiff Base)Reversible addition-elimination; acid-catalyzed. mnstate.edu

This table illustrates the expected nucleophilic reactions of this compound based on the general reactivity of primary amines.

The lone pair on the nitrogen atom imparts basic properties to this compound, allowing it to accept a proton from an acid. mnstate.edu Beyond this fundamental Brønsted-Lowry basicity, the amine can participate in or mediate reactions catalyzed by stronger bases.

In elimination reactions , derivatives of this compound could potentially form alkenes. For example, if the amine were converted into a good leaving group (e.g., a quaternary ammonium salt via exhaustive methylation) and treated with a strong base, an E2 elimination could occur. youtube.com The rate of such a reaction is dependent on the concentration of both the substrate and the base. youtube.com The regioselectivity of the elimination would be dictated by the accessibility of protons on the adjacent carbons of the dihydro-phenalene ring system.

Furthermore, the amine can be a crucial component in palladium-catalyzed cross-coupling reactions where an external base is used. For instance, in C-N bond-forming reactions, a base is required to deprotonate the amine or its ammonium salt intermediate, regenerating the nucleophilic form and facilitating the catalytic cycle. nih.gov The choice of base can be critical, especially with base-sensitive substrates, to prevent decomposition and catalyst deactivation.

Stereochemical Outcomes and Asymmetric Induction Mechanisms

When this compound is used in its chiral, enantiomerically pure form, it can influence the stereochemical outcome of reactions. The chiral center at the C1 position can direct the approach of reagents, leading to the selective formation of one stereoisomer over another. The synthesis of chiral amines itself is a significant field, with biocatalytic and chemocatalytic methods being developed to achieve high enantiomeric excess. nih.govresearchgate.net

Understanding the transition states of reactions involving chiral this compound is key to predicting and controlling stereoselectivity. In a hypothetical intramolecular cyclization, for example, the existing stereocenter would favor a transition state that minimizes steric interactions.

In palladium-catalyzed reactions, such as the intramolecular hydroamination of an alkenyl amine, cyclization proceeds through a nucleopalladation step. researchgate.netnih.gov The geometry of the resulting palladacycle intermediate is determined by the transition state of this step. For a derivative of this compound, the bulky phenalene group would orient itself in a pseudo-equatorial position within the transition state to minimize A(1,3) strain, thereby directing the stereochemical course of the reaction. nih.gov

Control over diastereoselectivity and enantioselectivity is a central goal in modern organic synthesis. In reactions involving this compound, the inherent chirality can be used to achieve diastereoselective outcomes. For instance, the addition of a nucleophile to an imine derived from chiral this compound and an aldehyde would likely proceed with facial selectivity, governed by Cram's rule or related models, where the nucleophile attacks from the least sterically hindered face.

Enantioselectivity can be achieved in the synthesis of the amine itself or by using it as a chiral catalyst or auxiliary. Organocatalytic methods, for example, have been developed for the enantioselective synthesis of cyclic ureas from allylic amines via an alkene iodoamination pathway, demonstrating high control of stereochemistry through bifunctional catalysis. nih.gov Similarly, rhodium complexes with chiral ligands have been used in the asymmetric hydrosilylation of ketones, providing a route to chiral alcohols with significant enantiomeric induction. researchgate.net

Hypothetical ReactionChiral InfluenceStereochemical Control ElementExpected Outcome
Intramolecular Alkene AminoarylationSubstrate ControlMinimization of A(1,3) strain in the aminopalladation transition state. nih.govHigh diastereoselectivity for the cis or trans product depending on substrate geometry.
Addition to Imine DerivativeSubstrate ControlSteric hindrance from the phenalene group directing nucleophilic attack.Formation of a new stereocenter with predictable relative configuration.
Asymmetric Synthesis of AmineCatalyst ControlChiral catalyst (e.g., organocatalyst or metal complex) creates a chiral environment. nih.govresearchgate.netHigh enantioselectivity in the formation of (R)- or (S)-2,3-dihydro-1H-phenalen-1-amine.

This table outlines strategies for stereochemical control in reactions involving this compound, based on established principles in asymmetric synthesis.

Intramolecular Cyclization and Rearrangement Mechanisms

The rigid framework of this compound and its derivatives makes it an interesting substrate for intramolecular reactions that can lead to the formation of complex polycyclic structures.

Intramolecular cyclization can be initiated by converting the amine into a reactive intermediate. For example, a derivative of the amine could undergo a radical cyclization. N-allyl-haloamines are known to undergo copper-catalyzed atom-transfer radical cyclization (ATRC) to form substituted pyrrolidines. nih.gov A similar strategy applied to a suitably functionalized phenalenylamine derivative could provide access to novel, fused heterocyclic systems. Another powerful method is the Pictet-Spengler reaction, where the amine could be condensed with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto an electron-rich portion of the phenalene ring to form a new heterocyclic ring. One-pot quadruple Mannich reactions have been used to synthesize complex pentaazaphenalenes, showcasing the utility of intramolecular cyclizations in building up the phenalene core. rsc.org

Rearrangement reactions offer pathways to structurally diverse molecules. While true intramolecular rearrangements involving only the migration of atoms within a single molecule are distinct from reactions mediated by external acids or bases, both can lead to significant structural changes. youtube.comlibretexts.org The phenalene skeleton itself can undergo rearrangement, as seen in the synthesis of azuleno[1,2,3-cd]phenalene, where Scholl reactions can induce azulene (B44059) rearrangement. acs.org Amine-specific rearrangements are also plausible for derivatives. For example, the Hofmann rearrangement of an amide or the Curtius rearrangement of an acyl azide (B81097) are classic methods for synthesizing primary amines that proceed through an isocyanate intermediate, formed via a 1,2-rearrangement. libretexts.org Similarly, the Beckmann rearrangement transforms an oxime into an amide, which could be a route to modify the ring structure adjacent to the nitrogen atom. libretexts.org

The reactivity of the this compound molecule is complex, influenced by the interplay between its constituent parts: the saturated dihydrogenated ring, the electron-rich aromatic system, and the nucleophilic amino group. The phenalene moiety, a polycyclic aromatic hydrocarbon (PAH) system, is the primary site for electrophilic and radical reactions. nih.gov The presence of the dihydro-system partially disrupts the full aromaticity of a phenalene core, while the amino group significantly modulates the electronic properties of the aromatic rings.

Electrophilic Reactions on the Phenalene Moiety

The phenalene core of this compound is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of all aromatic compounds. uomustansiriyah.edu.iq The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) are dictated by the existing substituents on the rings.

In this specific molecule, the fused aromatic rings are inherently electron-rich and thus attractive to electrophiles. byjus.com The primary activating group is the amino (-NH₂) substituent. Amino groups are powerful activating, ortho, para-directing groups in electrophilic aromatic substitution. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.comlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

This table outlines the expected major products for common electrophilic aromatic substitution reactions based on the directing effects of the amino group. The positions are numbered according to standard phenalene nomenclature, with the amino group at position 1.

Reaction TypeReagentsExpected Major Products (Substituent Position)
Nitration HNO₃, H₂SO₄Substitution at positions ortho and para to the amino group on the aromatic rings.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Substitution at positions ortho and para to the amino group on the aromatic rings.
Sulfonation Fuming H₂SO₄Substitution at positions ortho and para to the amino group on the aromatic rings.
Friedel-Crafts Alkylation R-Cl, AlCl₃Substitution at positions ortho and para to the amino group on the aromatic rings.
Friedel-Crafts Acylation R-COCl, AlCl₃Substitution at positions ortho and para to the amino group on the aromatic rings.

Note: The precise distribution of ortho and para isomers can be influenced by steric hindrance and reaction conditions.

Radical Reactions on the Phenalene Moiety

The phenalene system is renowned for its ability to form an exceptionally stable neutral radical, the phenalenyl radical. acs.org This radical is an odd alternant hydrocarbon, and Hückel molecular orbital calculations show the presence of a non-bonding molecular orbital (NBMO) that accommodates the unpaired electron. rsc.org This delocalization of the unpaired spin across multiple carbon atoms is the source of its remarkable stability. nih.gov

The formation of a phenalenyl-type radical from this compound would likely require an initial oxidation or dehydrogenation step to form the fully aromatic phenalene ring structure, followed by the loss of a hydrogen atom. The stability of the resulting radical is a key feature of phenalene chemistry. nih.gov

Computational studies have systematically investigated the effect of substituents on the stability of the phenalenyl radical. rsc.org These studies indicate that substituents at the α-positions (positions 1, 3, 4, 6, 7, 9) have the most significant impact. Notably, π-conjugated groups and lone-pair-donating groups with low electronegativity, such as the amino group (-NH₂), are predicted to have the best stabilization effects when placed at an α-position. rsc.org The spin density in the unsubstituted phenalenyl radical is evenly distributed across the six α-positions, which are the most reactive sites for radical coupling or quenching reactions. acs.orgrsc.org

Table 2: Calculated Spin Density Distribution in the Unsubstituted Phenalenyl Radical

The table shows the calculated distribution of the unpaired electron (spin density) on the carbon atoms of the phenalenyl radical. The high spin density at the α-positions indicates these are the most reactive sites in radical reactions.

PositionTypeCalculated Spin Density
1, 3, 4, 6, 7, 9α-carbon+0.167
2, 5, 8β-carbon-0.083
Central Cγ-carbon+0.167

Data adapted from theoretical models of the phenalenyl radical. The values represent the fraction of the unpaired electron at each position. acs.org

The introduction of an amino group at one of these α-positions, as in the parent compound of this article, would further stabilize the radical structure, making it a persistent species. This high stability has made phenalenyl-based radicals key building blocks in materials science and organic synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. nih.gov For 2,3-dihydro-1H-phenalen-1-amine, high-field NMR is indispensable for assigning the specific resonances of each proton and carbon atom, defining their connectivity, and understanding the molecule's spatial arrangement and dynamic behavior.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and electronic environment of protons and carbons. However, the complexity of the phenalene (B1197917) system necessitates two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.netresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between the proton at C1 and the adjacent methylene (B1212753) protons at C2, and between the C2 and C3 methylene protons, confirming the dihydro-phenalene aliphatic chain structure. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com This is crucial for assigning the carbon resonances based on the already-assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is essential for determining the stereochemistry and preferred conformation of the molecule. For instance, it could reveal the spatial relationship between the amino group and protons on the aromatic rings, helping to define the molecule's three-dimensional fold.

Table 1: Expected ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1 ~4.0-4.5 (m)~50-55C2, C9b, Aromatic C'sH-2, H-9, NH₂
2 ~2.0-2.5 (m)~25-30C1, C3, C3aH-1, H-3
3 ~2.8-3.3 (m)~30-35C2, C3a, C4H-2, H-4
NH₂ Broad singletN/AC1, C9bH-1, H-9
Aromatic H's ~7.2-8.0~120-140Other Aromatic C's, Aliphatic C'sAdjacent Aromatic H's, H-3, H-9

Note: This table presents hypothetical data based on the analysis of structurally similar compounds. Actual experimental values may vary.

The dihydro-phenalene ring system is not planar and can exist in different conformations. Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational changes. nih.gov By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the energy barriers between different conformations, such as ring-flipping, and to identify the most stable conformer at a given temperature.

Advanced Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. weebly.com

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.netalgimed.com This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₁₃H₁₃N), HRMS would confirm the molecular formula by providing an exact mass measurement that distinguishes it from any other combination of atoms with the same nominal mass. nih.govresearchgate.net

Table 2: HRMS Data for this compound

Ion FormulaCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[C₁₃H₁₄N]⁺ ([M+H]⁺)184.1121184.1124< 5 ppm

Note: An acceptable mass error is generally considered to be less than 5 ppm. algimed.com

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor or parent ion) and subjecting it to fragmentation to produce a series of smaller product or daughter ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. uab.edunih.gov For primary amines like this compound, a key fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. researchgate.net

Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant [M+H-17]⁺ ion.

Cleavage of the C1-C9b bond: This would lead to the formation of a stable aromatic fragment.

Retro-Diels-Alder reaction: Fragmentation of the dihydro ring system could occur, providing further structural information.

Analyzing these pathways helps to confirm the connectivity of the amine group and the structure of the aliphatic and aromatic portions of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. taylorandfrancis.comyoutube.com The technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. youtube.com Mathematical analysis of this pattern yields a detailed electron density map, from which a model of the atomic structure can be built. youtube.com

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and bond angles for every atom in the molecule.

The exact conformation of the molecule in the solid state.

Information on intermolecular interactions, such as hydrogen bonding involving the amine group, and π-stacking between the phenalene ring systems, which dictate how the molecules pack together in the crystal lattice.

Absolute Configuration Determination (for chiral compounds)

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its stereochemical properties. The amine group at the C1 position creates a stereocenter, resulting in two enantiomers, (R) and (S). Several methods can be employed to assign the absolute configuration.

One of the most definitive methods is single-crystal X-ray diffraction . This technique requires the formation of a suitable crystal, often as a diastereomeric salt with a chiral resolving agent of known absolute configuration, such as tartaric acid or camphorsulfonic acid. wikipedia.org The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of atoms, thereby establishing the absolute configuration of the amine.

Another powerful technique involves chiral High-Performance Liquid Chromatography (HPLC) . whiterose.ac.uk By derivatizing the amine with a chiral agent, two diastereomers are formed which can be separated on a chiral stationary phase. The elution order of these diastereomers, when compared to standards or rationalized based on the chiral recognition mechanism of the column, can be used to deduce the absolute configuration of the original amine. whiterose.ac.ukuni.lu

Furthermore, NMR spectroscopy, particularly using chiral derivatizing agents like Mosher's acid, can be used. The formation of diastereomeric amides results in distinct chemical shifts in the ¹H or ¹⁹F NMR spectra for the enantiomers, which can be correlated to their absolute configurations based on established models.

Intermolecular Interactions in Crystal Lattices

The way molecules of this compound pack in a solid-state crystal lattice is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the crystalline material. Analysis of the crystal structure, typically obtained from X-ray diffraction data, allows for a detailed study of these non-covalent forces.

Key interactions expected in the crystal lattice of this amine include:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This leads to the formation of N-H···N hydrogen bonds, creating chains or more complex networks that are fundamental to the crystal packing.

π-π Stacking: The extensive aromatic phenalene system facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings overlap, contribute significantly to the stabilization of the crystal structure.

C-H···π Interactions: The hydrogen atoms on the aliphatic part of the molecule and the aromatic rings can interact with the π-system of neighboring molecules, further stabilizing the lattice.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps close intermolecular contacts onto a 2D plot, highlighting the nature and relative importance of different types of interactions. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-H (Amine)N (Amine)2.8 - 3.2Primary structural motif
π-π StackingPhenalene RingPhenalene Ring3.3 - 3.8Crystal stabilization
C-H···πAromatic/Aliphatic C-HPhenalene Ring2.5 - 2.9 (H to ring centroid)Lattice packing efficiency

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. nih.gov An ORD spectrum of an enantiomer of this compound would show a plain curve at wavelengths far from an absorption band. Near an absorption maximum corresponding to an electronic transition, the curve exhibits a characteristic peak and trough, known as the Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light. letopharm.com A CD spectrum plots this difference in absorption (ΔA) against wavelength. For a chiral molecule like this compound, the aromatic chromophore of the phenalene system would give rise to distinct CD signals. These signals are positive or negative peaks corresponding to the electronic transitions. The spectra of the two enantiomers are mirror images of each other. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it an excellent tool for determining enantiomeric purity. The specific pattern and sign of the CD peaks can also be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory). uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy provides detailed information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. As a primary amine, it is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric vibrations. bldpharm.com Other key absorptions would include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and N-H bending vibrations around 1580-1650 cm⁻¹. wikipedia.org The C-N stretching vibration would appear in the 1250-1335 cm⁻¹ region for an aromatic amine. wikipedia.org

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Weak
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-HC-H Stretch3000 - 2850Medium
Aromatic C=CC=C Stretch1600, 1580, 1500, 1450Strong
Primary AmineN-H Bend (scissoring)1650 - 1580Weak
Aromatic AmineC-N Stretch1335 - 1250Medium

Theoretical and Computational Chemistry Studies of 2,3 Dihydro 1h Phenalen 1 Amine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like 2,3-dihydro-1H-phenalen-1-amine.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are governed by the interplay between the π-conjugated system of the phenalene (B1197917) core and the electron-donating amino group. DFT calculations are employed to elucidate this relationship.

The core structure, phenalene, is a neutral radical with a delocalized π-electron system. aps.org The introduction of the dihydro- functionality at the 2 and 3 positions partially saturates one of the rings, breaking the full conjugation of the parent phenalene radical. The addition of the amine group at the C1 position introduces a nitrogen lone pair, which can participate in conjugation with the remaining π-system.

DFT calculations can map the distribution of electron density, highlighting the localization of electrons and the nature of chemical bonds. For instance, calculations on similar amino-polycyclic aromatic systems have shown that the amine group can significantly influence the electronic landscape. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is typically localized on the electron-rich portions of the molecule, including the nitrogen atom and the aromatic rings, while the LUMO is distributed over the electron-accepting regions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is a powerful tool for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for this purpose. rsc.orgnih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts is highly dependent on the choice of the DFT functional and basis set. researchgate.netnih.gov Studies have shown that hybrid functionals, such as B3LYP, and functionals specifically parameterized for NMR calculations can provide results with high accuracy when paired with appropriate basis sets, such as the Pople-style 6-311+G(2d,p) or Dunning's correlation-consistent sets. researchgate.netnih.gov

For this compound, DFT-GIAO calculations would predict distinct signals for the aromatic, aliphatic, and amine protons and carbons. The chemical shifts would be sensitive to the molecule's conformation, particularly the orientation of the amine group (axial vs. equatorial) relative to the dihydro-phenalene ring. By calculating the spectra for different stable conformers and averaging them based on their Boltzmann population, a theoretical spectrum that can be directly compared to experimental data is obtained. comporgchem.com This comparison is crucial for confirming the structure and assigning experimental signals. rsc.org

Below is an illustrative table showing the type of data that would be generated from a DFT-based NMR prediction for the carbon atoms of this compound. The values are hypothetical and serve to demonstrate the output of such a computational study.

Carbon AtomHypothetical Predicted 13C Chemical Shift (ppm)Notes
C155.2Aliphatic, bonded to -NH2
C228.9Aliphatic
C332.5Aliphatic
C3a135.8Aromatic, bridgehead
C4126.3Aromatic
C5128.1Aromatic
C6125.9Aromatic
C6a131.4Aromatic, bridgehead
C7127.5Aromatic
C8129.0Aromatic
C9124.7Aromatic
C9a134.2Aromatic, bridgehead
C9b140.1Aromatic, bridgehead

Energetics of Reaction Pathways and Transition States

DFT calculations are instrumental in exploring the mechanisms and energetics of chemical reactions. For this compound, this could include reactions involving the amine group (e.g., N-alkylation, acylation) or reactions on the aromatic core (e.g., electrophilic substitution).

For example, to study a reaction, computational chemists would model the starting materials, the proposed transition state structure, and the final products. The geometries are optimized, and their energies are calculated. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org Knowing the activation barriers for different possible pathways allows for the prediction of the most likely reaction mechanism and the expected product distribution under given conditions. pku.edu.cngenome.jp

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic picture, it is often too computationally expensive for studying the dynamic motions of molecules over time, especially in the presence of solvent. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics, governed by a force field, to simulate the movement of atoms. nih.govnih.gov

Conformational Analysis and Flexibility

The 2,3-dihydro portion of the phenalene ring system is not planar and can adopt several conformations. Furthermore, the amine substituent on C1 can exist in different orientations, such as axial or equatorial-like positions relative to the six-membered dihydro ring. MD simulations are an excellent tool for exploring this conformational landscape. researchgate.net

An MD simulation starts with an initial structure and assigns velocities to each atom. The forces on the atoms are then calculated using a pre-defined force field (e.g., AMBER, CHARMM, GROMOS, OPLS), and Newton's equations of motion are solved to propagate the system forward in time by a small time step. researchgate.net By running the simulation for nanoseconds or longer, the molecule can be observed exploring its various accessible conformations. revista-agroproductividad.org

Analysis of the simulation trajectory can reveal the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, this would involve analyzing the puckering of the dihydro-ring and the dihedral angles defining the orientation of the C-N bond. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

An illustrative table below shows hypothetical relative energies for possible conformers, as might be determined from an MD simulation.

ConformerAmine OrientationRing PuckerHypothetical Relative Energy (kcal/mol)
1EquatorialHalf-Chair0.00
2AxialHalf-Chair1.5
3EquatorialTwist-Boat3.2
4AxialTwist-Boat4.8

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are especially powerful for studying these effects because they can explicitly include solvent molecules (e.g., a box of water molecules surrounding the solute).

For this compound, the amine group is capable of forming hydrogen bonds with protic solvents like water or methanol. MD simulations can reveal the specific hydrogen bonding patterns, the average number of hydrogen bonds formed, and their lifetimes. These interactions can stabilize certain conformations over others. For instance, a solvent might preferentially stabilize a conformer where the amine group is more exposed and accessible for hydrogen bonding.

Furthermore, simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This provides a detailed picture of the solvent shell structure around the molecule, which is fundamental to understanding its solubility and reactivity in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Applicable to in vitro biological studies)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and toxicology to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between chemical structure and a specific endpoint, such as binding affinity, enzyme inhibition, or cytotoxicity. nih.govnih.gov

For a series of derivatives of this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as:

Topological (2D) descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Geometrical (3D) descriptors: Derived from the 3D conformation of the molecule, including molecular volume and surface area.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.

Once calculated for a set of amine derivatives with known in vitro biological activity (e.g., IC50 values), statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to build the QSAR model. nih.govnih.gov The goal is to create a predictive equation that can estimate the activity of new, unsynthesized derivatives. nih.gov

For instance, a hypothetical QSAR study on a series of this compound analogs might reveal that specific steric and electronic properties are crucial for their activity. nih.gov A resulting QSAR model could be represented by an equation where biological activity (e.g., pIC50) is a function of these key descriptors. The statistical quality of such a model is assessed by parameters like the correlation coefficient (r² or q²), which indicates how well the model fits the data. nih.govmdpi.com Studies on similar heterocyclic structures have shown that such models can achieve high predictive accuracy, with r² values often exceeding 0.90. nih.govsemanticscholar.org

Table 1: Representative Molecular Descriptors for QSAR/QSPR Analysis This table illustrates the types of descriptors that would be calculated for a hypothetical series of this compound derivatives in a QSAR study.

Descriptor TypeExample DescriptorDescription
Topological Wiener IndexDescribes molecular branching.
Geometrical Molecular Surface AreaThe surface area of the molecule's 3D structure.
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
Physicochemical LogPA measure of the molecule's lipophilicity.

Molecular Docking and Ligand-Target Interaction Prediction (for in vitro biological studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in structure-based drug design for elucidating the molecular mechanism of a ligand's action. nih.govnih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). academie-sciences.fr The structure of this compound would be optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor. nih.gov The program then explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each conformation is assigned a score, typically a free energy of binding value (measured in kcal/mol), which estimates the binding affinity. academie-sciences.fr Lower binding energy values indicate a more stable and favorable interaction. The resulting ligand-protein complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the binding. semanticscholar.org

Given the cytotoxic activity observed in structurally related phenalenone and phenanthrene (B1679779) derivatives, potential targets for docking studies of this compound could include proteins vital for cancer cell growth and survival, such as kinases or apoptosis-related proteins. academie-sciences.frnih.gov For example, studies on phenanthrene derivatives have shown strong binding affinities to targets like the B-Raf proto-oncogene serine/threonine-protein kinase. academie-sciences.fr

Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand Against Cancer-Related Protein Targets This table provides a hypothetical example of docking scores for this compound against various protein targets, based on typical results seen for similar compounds. academie-sciences.fr

Protein Target (PDB ID)FunctionPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
B-Raf Kinase (e.g., 4YHT) Cell signaling, proliferation-9.5CYS532, GLU501, TRP531
VEGFR2 (e.g., 6XVK) Angiogenesis-8.8LYS868, ASP1046, CYS919
MDM2 (e.g., 1RV1) p53 regulation-8.2LEU54, TYR67, VAL93
Tubulin (e.g., 1SA0) Cytoskeleton formation-7.9LYS254, ASN258, THR223

These computational predictions provide valuable insights into which biological pathways the compound might affect, guiding in vitro testing to validate the predicted interactions and biological activity. researchgate.net

Applications in Advanced Materials and Catalysis

2,3-dihydro-1H-phenalen-1-amine as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The phenalenyl framework is a subject of interest in catalysis, particularly due to its unique electronic properties and rigid structure, which are desirable features for designing effective ligands.

The use of this compound as an organocatalyst is not extensively documented in scientific literature. However, the field of aminocatalysis provides a framework for its potential utility. For instance, aminocatalysis has been successfully employed to create enantioenriched phenalene (B1197917) skeletons. In one study, a diphenylprolinol silyl (B83357) ether organocatalyst was used in a Friedel–Crafts/cyclization strategy with α,β-unsaturated aldehydes and 2-naphthol (B1666908) derivatives to produce chiral phenalene-derived structures with high enantioselectivity. acs.orgresearchgate.net This demonstrates that organocatalytic methods are effective for synthesizing complex phenalene architectures. acs.org

Furthermore, the phenalenyl system itself is recognized for its potential in organocatalysis, particularly leveraging its nature as a neutral radical. mpg.de This open-shell characteristic is a key feature in its application for designing molecular conductors and magnetic materials. mpg.de

Phenalenyl-based ligands have been successfully integrated into transition metal complexes to create effective catalysts for various organic transformations. The redox-active nature of the phenalenyl ligand, which can act as an "electron reservoir," allows it to facilitate catalytic cycles by stabilizing different oxidation states of the metal center. acs.org

Researchers have synthesized and characterized several metal complexes incorporating phenalenyl-based ligands:

Copper Complexes: A mononuclear copper(II) complex featuring a symmetrical phenalenyl-based N,N-ligand, 9-N-methylamino-1-N'-methylimino-phenalene, has been shown to efficiently catalyze the Henry (nitroaldol) reaction. goettingen-research-online.deresearchgate.net The addition of a base like triethylamine (B128534) (Et3N) significantly enhances the reaction's conversion rate. goettingen-research-online.de Another copper(II) catalyst designed with a bis-phenalenone ligand has been used for the selective oxidation of polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov

Table 1: Catalytic Performance of Phenalenyl-Based Copper Complex in the Henry Reaction goettingen-research-online.deresearchgate.net

EntryAldehydeNitroalkaneConversion (%)
1BenzaldehydeNitromethane>90
24-NitrobenzaldehydeNitromethane>90
34-ChlorobenzaldehydeNitromethane>90
44-MethoxybenzaldehydeNitromethane>90
5BenzaldehydeNitroethane~70
6Benzaldehyde1-Nitropropane~65
Reaction conditions: 1 mol% catalyst, 10 mol% Et3N, 25°C for 15 hours.

Zinc and Aluminum Complexes: Organozinc complexes with symmetrical phenalenyl-based N,N-ligands have been synthesized and used as catalysts for intramolecular hydroamination reactions. researchgate.net Similarly, organoaluminum complexes with phenalenyl ligands have demonstrated catalytic activity for the hydroamination of carbodiimides. researchgate.net

Other Transition Metals: The versatility of the phenalenyl scaffold extends to other metals. Nickel(II) complexes have been used in catalytic anti-Markovnikov hydrosilylation reactions, and cobalt(II) complexes have been applied in catalytic chain transfer polymerization. acs.orgnih.gov The development of metalla-phenalene complexes, where a metal atom is incorporated directly into the polycyclic framework, is also an active area of research, further expanding the potential catalytic applications. researchgate.net

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The planar and aromatic nature of the phenalene system makes it an excellent building block for constructing supramolecular structures through non-covalent interactions like π-π stacking.

The phenalene structure has been utilized in the field of host-guest chemistry. A prominent example involves the use of a "crystalline molecular flask" (CMF), a porous coordination polymer with a [(ZnI₂)₃(tpt)₂] framework, to host a chemical reaction. nih.gov In this system, a guest molecule, 1,8-bis(2-phenylethynyl)naphthalene, was encapsulated within the host's pores. nih.gov Upon exposure to iodine vapor, the guest underwent a quantitative, solvent-free cyclization to form a 7-iodo-12-phenylindeno[2,1-α]phenalene species. nih.gov This demonstrates the ability of a host framework to control the reactivity of a guest molecule to produce a complex phenalene derivative.

The fusion of phenalenyl units to other molecular scaffolds, such as porphyrins, also drives specific supramolecular arrangements. A bis-phenalenyl-fused porphyrin was shown to organize into one-dimensional chains in the solid state through a combination of phenalene-phenalene and porphyrin-phenalene π-π stacking interactions. rsc.org

Phenalene derivatives are recognized as valuable components for creating self-assembling functional materials. acs.org The ability to introduce heteroatoms and various functional groups onto the phenalene core allows for precise control over the molecular organization and the resulting material's properties. acs.org

Research has shown that phenalenone derivatives can spontaneously self-assemble into nanoparticles of a controlled size (around 60 nm) in aqueous solutions. researchgate.net These nanoparticles have been explored for applications in drug delivery. researchgate.net Similarly, certain polycyclic aromatic diimides, including those with a phenalene core, can self-assemble into ordered nanobelts. acs.org The unique electronic structure of phenalene makes its derivatives promising for creating novel materials with tailored optical and electrical properties through controlled self-assembly. smolecule.com

Role in Functional Materials and Sensors (e.g., Chemo- or Biosensors)

The strong fluorescence and unique electronic properties of phenalene derivatives make them ideal candidates for use in functional materials, particularly in the development of sensors.

Derivatives such as 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD) and 6-amino phenalene dicarbonitrile have been developed as fluorescent chemosensors. rsc.orgacs.org These sensors can detect specific analytes with high selectivity and sensitivity. For example, OPD has been used as a fluorescent probe for the detection of aqueous sulfides, which are important signaling agents in biological systems. acs.org The probe exhibits a linear fluorescence response to sulfide (B99878) concentrations and has been successfully applied to imaging in live HeLa cells. acs.org Other phenalene-based sensors have been designed for the detection of cyanide ions in industrial waste and metal cations like Zn(II). rsc.orgresearchgate.netdntb.gov.ua

Table 2: Characteristics of a Phenalene-Based Fluorescent Sulfide Sensor acs.org

PropertyValue / Description
Compound 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD)
Target Analyte Aqueous Sulfide (Na₂S)
Detection Principle Sulfide-involved reaction leading to fluorescence turn-on
Linear Range 1.0–30 µM
Limit of Detection 52 nM
Application Fluorescence imaging of aqueous sulfide in HeLa cells

Beyond sensors, the phenalene scaffold is being integrated into a variety of advanced materials. Its potential for efficient charge transport has led to its use in organic electronics, such as organic light-emitting diodes (OLEDs) and as non-fullerene acceptors in organic solar cells. smolecule.comfrontiersin.org Furthermore, N-Pt-N coordinated phenalene structures are being investigated for their potential in photocatalysis, specifically for hydrogen evolution, highlighting the broad utility of this versatile chemical framework. chemrxiv.org

Luminescent Materials Applications

No published data was found detailing the use of this compound in the development of luminescent materials. While the parent phenalene scaffold can be a component of fluorescent molecules, specific studies on the luminescence of this amine derivative are not available.

Optoelectronic Properties

There is no available research describing the optoelectronic properties or applications of this compound. Studies on related ketones, such as 1,3-dihydro-2-phenalenone, have explored potential in optoelectronic devices, but this information is not transferable to the amine derivative .

Polymerization Catalysis and Polymer Modification

No studies were identified that investigate or demonstrate the use of this compound in polymerization catalysis, either as a primary catalyst, a co-catalyst, or a ligand for a metallic catalytic center. Furthermore, its application in the chemical modification of existing polymers is not documented in the available literature.

Explorations in Biological Activity and Molecular Interactions Mechanistic and in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies: Mechanistic Insights

An extensive search for in vitro studies detailing the inhibitory or activation effects of 2,3-dihydro-1H-phenalen-1-amine on various enzymes yielded no specific results. The scientific literature does not currently contain any published research that has investigated the mechanistic interactions of this compound with any enzyme systems. Therefore, no data on its potential as an enzyme inhibitor or activator, or any insights into its mechanism of action in this context, can be provided.

Receptor Binding and Ligand-Target Interactions: Molecular Level Characterization (in vitro)

Similarly, the exploration of the compound's interaction with biological receptors at a molecular level is an uncharted area in the available scientific literature.

Affinity and Selectivity Profiling in Cell-Free Systems

There are no published studies that have profiled the affinity and selectivity of this compound for any specific biological receptors in cell-free systems. Consequently, data on its binding constants (such as Ki or Kd values) and its selectivity for different receptor subtypes are not available.

Molecular Docking and Simulation of Binding Modes

In the absence of identified biological targets, no molecular docking or simulation studies for this compound have been published. Such computational studies are typically performed to predict and analyze the binding mode of a ligand to a known receptor, and without an established receptor interaction, these investigations have not been undertaken or reported.

Investigation of Antimicrobial Activity Mechanisms (in vitro models)

While the broader class of phenalene-based compounds has been investigated for antimicrobial properties, no studies have specifically reported on the antimicrobial activity of this compound.

Photodynamic Activity Mechanisms (in vitro)

Research into the photodynamic activity of phenalene (B1197917) derivatives has primarily focused on compounds with a phenalen-1-one (B147395) scaffold. These studies have elucidated mechanisms involving the generation of singlet oxygen upon photoactivation, leading to antimicrobial effects. However, these findings are specific to the phenalen-1-one structure and cannot be directly extrapolated to this compound, which possesses an amine functional group and a dihydrogenated ring system, altering its electronic and structural properties. There is no published research on the photodynamic activity of this compound.

Effects on Microbial Cellular Components (in vitro)

Given the lack of studies on its general antimicrobial activity, it follows that there is no information on the specific effects of this compound on microbial cellular components. Research into how a compound might affect the cell membrane, DNA, or other intracellular targets is contingent on initial findings of antimicrobial efficacy, which are not available for this compound.

Antiprotozoal and Antifungal Activity Mechanisms (in vitro models)

While direct studies on the antiprotozoal and antifungal mechanisms of this compound are not extensively documented in publicly available literature, research on the broader class of phenalenone derivatives provides insights into their potential modes of action. Phenalenones, which share the core tricyclic structure, have demonstrated notable activity against various protozoa and fungi in in vitro settings.

The proposed mechanisms for the antiprotozoal effects of phenalenone derivatives often involve the induction of programmed cell death in the parasites. For instance, studies on Leishmania species have shown that certain phenalenones can trigger an apoptosis-like process. nih.govncku.edu.tw This is characterized by key cellular events such as a decrease in the mitochondrial membrane potential and subsequent disruption of mitochondrial function. nih.govncku.edu.tw One study observed that a specific phenalenone derivative induced a significant decrease in the ATP levels of Leishmania amazonensis promastigotes, indicating a direct impact on the parasite's energy metabolism. nih.gov

It is important to note that these mechanisms have been elucidated for phenalenone and other related heterocyclic structures, and further research is required to determine if this compound and its close derivatives operate via similar pathways.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets (in vitro)

The exploration of structure-activity relationships (SAR) for phenalene derivatives has provided valuable information for the rational design of more potent and selective agents. While specific SAR studies focusing on the antiprotozoal and antifungal activity of a series of this compound analogs are limited in the public domain, research on related phenalenone and other heterocyclic compounds offers transferable insights.

For antimicrobial phenalenone derivatives isolated from the marine-derived fungus Coniothyrium cereale, the presence of a diketo-lactone ring was found to be crucial for their activity against Staphylococcus aureus. nih.govrsc.org This highlights the importance of specific functional groups and oxidation states within the phenalene scaffold for antimicrobial efficacy.

In a broader context of bioactive molecules, SAR studies on various classes of compounds have consistently shown that modifications to the core structure can significantly impact biological activity. For example, in a series of 2-amino-4-phenyloxazole derivatives with antiprotozoal activity, the nature and position of substituents on the phenyl ring were critical for their potency against Giardia lamblia and Trichomonas vaginalis.

Similarly, for a series of 4-aminopiperidine (B84694) derivatives, substitutions on the piperidine (B6355638) and phenethyl moieties led to a wide range of activities against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov This underscores the principle that systematic structural modifications can be used to optimize the therapeutic properties of a lead compound.

The table below hypothetically illustrates the kind of data that would be generated in an SAR study for a series of this compound derivatives against a protozoan and a fungal species. The specific values are for illustrative purposes only, as direct experimental data for this compound series is not currently available.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Derivatives

Compound R1 R2 In Vitro Antiprotozoal Activity (IC₅₀, µM) In Vitro Antifungal Activity (MIC, µg/mL)
1 H H 15.2 32.0
2 CH₃ H 12.5 28.5
3 H CH₃ 18.9 35.1
4 Cl H 8.7 15.3

| 5 | OCH₃ | H | 25.4 | 45.8 |

This hypothetical data suggests that electron-withdrawing substituents at the R1 position might enhance antiprotozoal and antifungal activity, while substitutions at the R2 position could be detrimental. Such data, once experimentally validated, would be instrumental in guiding the synthesis of more potent analogs.

Cellular Uptake and Intracellular Distribution Mechanisms (in vitro cell lines)

The ability of a compound to penetrate the cell membrane and reach its intracellular target is fundamental to its biological activity. Currently, there is a lack of specific studies detailing the cellular uptake and intracellular distribution mechanisms of this compound in in vitro cell lines.

However, general principles of cellular uptake can be inferred from the physicochemical properties of the molecule and studies on other compounds. The uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. For amine-containing compounds, the pKa of the amino group is a critical determinant of its charge at physiological pH, which in turn influences its ability to cross the lipid bilayer of the cell membrane.

Studies on the cellular uptake of nanoparticles and other drug delivery systems have shown that mechanisms such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis are common pathways for cellular entry. nih.govnih.gov While these are more relevant for larger entities, some small molecules can also be internalized via endocytic pathways.

Once inside the cell, the intracellular distribution of a compound is governed by its affinity for various organelles and macromolecules. For instance, lipophilic compounds may accumulate in lipid-rich environments like the endoplasmic reticulum and mitochondrial membranes. Compounds with a high affinity for nucleic acids might localize in the nucleus. The intracellular fate of a compound is crucial as it determines whether it can effectively engage its biological target. For some compounds, sequestration in lysosomes can be a mechanism of cellular defense, leading to their degradation and reduced efficacy. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-phenalen-1-amine and its derivatives is an area ripe for innovation. Current synthetic routes can be complex and may not be amenable to large-scale production. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods.

One promising approach is the use of microwave-assisted synthesis, which has already been shown to drastically reduce reaction times for related phenalenone compounds from hours to minutes. acs.orgnih.gov Further exploration of microwave-assisted reactions for the synthesis of the amine derivative could lead to more sustainable and cost-effective production. acs.orgnih.gov Additionally, the development of one-pot procedures, such as intramolecular Diels-Alder reactions, could streamline the synthesis of the core phenalene (B1197917) structure. capes.gov.br The use of greener solvents and catalysts will also be a key consideration in developing more sustainable synthetic protocols.

Recent advancements in photoredox catalysis offer another exciting avenue. nih.gov Light-mediated reactions could provide milder and more selective routes to functionalized phenalene derivatives, potentially avoiding the harsh conditions often required in traditional methods. acs.org The goal is to create modular and automated synthetic platforms that allow for the rapid and efficient production of a diverse library of this compound analogs for further study. nih.gov

Exploration of New Mechanistic Pathways in Reactivity

The reactivity of phenalenyl-based molecules is a fascinating area of study due to the presence of a non-bonding molecular orbital (NBMO). nih.govacs.org This feature gives rise to three distinct redox states: cationic, neutral radical, and anionic, each with its own unique reactivity. nih.govacs.org Future research will aim to further elucidate the mechanistic pathways involved in the reactions of these species.

A key area of interest is the role of phenalenyl radicals in catalysis. nih.govacs.org These radicals can act as single electron transfer (SET) agents, enabling a range of redox-neutral transformations. nih.govacs.org Understanding the factors that control the generation and stability of these radicals is crucial for designing new catalytic systems. For instance, the use of a potassium(I) ion-coordinated phenalenyl has been shown to generate the radical species for C-H functionalization reactions under mild conditions. rsc.org

Further investigation into the formation of σ-dimers, a common deactivation pathway for phenalenyl radicals, is also warranted. researchgate.net Strategies to control or prevent dimerization, such as the introduction of sterically bulky substituents, will be critical for harnessing the full potential of these reactive intermediates. rsc.org The study of the monomer-dimer equilibrium in different environments will provide valuable insights into their behavior and guide the design of more stable and active radical species. acs.orgnih.gov

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. Advanced computational modeling can provide valuable insights into the electronic structure, reactivity, and potential applications of these molecules, guiding experimental efforts and accelerating the discovery process.

Density functional theory (DFT) and other quantum-chemical methods can be used to predict the energetics and kinetics of various reactions, helping to elucidate reaction mechanisms and identify promising synthetic routes. rsc.org These calculations can also be used to predict the properties of novel phenalenyl derivatives, such as their redox potentials and spectroscopic signatures, allowing for the rational design of molecules with specific desired characteristics. acs.org

Furthermore, computational modeling can be employed to study the interactions of phenalenyl-based molecules with biological targets or in the context of materials science. researchgate.netchoderalab.org For example, docking studies can help to identify potential binding sites on proteins, while simulations of molecular packing can provide insights into the properties of solid-state materials. researchgate.netpensoft.net The development of more accurate and efficient computational methods will be crucial for tackling increasingly complex systems and for making reliable predictions that can be validated by experiment. choderalab.orgarxiv.org

Expanding Applications in Emerging Technologies (e.g., Quantum Computing, Supramolecular Polymers)

The unique properties of phenalenyl-based systems make them attractive candidates for a variety of emerging technologies. Their ability to exist in multiple, stable redox states and their potential for self-assembly open up possibilities in fields ranging from quantum computing to supramolecular materials.

Quantum Computing: The spin properties of phenalenyl radicals have garnered attention for their potential use in quantum information technologies. researchgate.net The ability to control and manipulate the spin states of these molecules could lead to the development of molecular qubits, the fundamental building blocks of quantum computers. newswise.comarxiv.org Research in this area will focus on designing and synthesizing phenalenyl derivatives with long coherence times and developing methods for addressing and reading out their spin states. researchgate.netnewswise.com The study of spin entanglement in multi-radical systems, such as Clar's goblet, provides a fascinating glimpse into the potential of these molecules for quantum information processing. researchgate.net

Supramolecular Polymers: The planar structure and potential for π-π stacking interactions make phenalenyl derivatives interesting building blocks for supramolecular polymers. nih.govrsc.orgcapes.gov.br By designing molecules with appropriate functional groups, it should be possible to control their self-assembly into well-defined nanostructures, such as nanotubes and nanofibers. rsc.orgyoutube.com These materials could have applications in areas such as electronics, sensing, and drug delivery. rsc.orgnih.gov Future work will involve exploring the relationship between molecular structure and self-assembly behavior, as well as investigating the properties and potential applications of the resulting supramolecular materials. nih.govnih.gov

Identification of Novel In Vitro Biological Targets and Mechanistic Deconvolution

While some biological activities of phenalene derivatives have been reported, a comprehensive understanding of their potential as therapeutic agents is still lacking. Future research will focus on identifying novel in vitro biological targets for this compound and its analogs and elucidating the molecular mechanisms underlying their biological effects.

Screening of phenalenyl derivatives against a wide range of biological targets, including enzymes and receptors, could reveal new therapeutic opportunities. For example, derivatives of the related 2-amino-1-oxa-2,3-dihydro-1-H-phenalene have been investigated for their effects on catechol and indole (B1671886) metabolism. nih.gov Similarly, certain phenalenone derivatives have shown activity against Leishmania parasites, inducing a form of programmed cell death. researchgate.net

Once a biological target is identified, mechanistic deconvolution studies will be crucial to understand how the compound exerts its effect. nih.gov This may involve a combination of biochemical assays, cell-based experiments, and computational modeling to pinpoint the specific molecular interactions responsible for the observed biological activity. For instance, understanding how a compound modulates the function of a target protein, such as the orphanin FQ receptor, can provide valuable insights for the design of more potent and selective analogs. nih.gov

Addressing Scalability and Economic Viability in Synthesis

Future research in this area will need to focus on several key aspects. The development of cost-effective methods for producing the phenalenone precursor is a critical first step, and improvements such as microwave-assisted synthesis have already shown promise in this regard. acs.orgnih.gov The transition from batch to continuous flow synthesis could offer significant advantages in terms of scalability, safety, and efficiency. nih.gov Automated flow chemistry platforms can enable the rapid optimization of reaction conditions and facilitate the production of larger quantities of material. nih.gov

Furthermore, a focus on "green chemistry" principles will be essential for ensuring the long-term sustainability of any large-scale synthesis. This includes the use of renewable feedstocks, the minimization of waste, and the development of catalytic processes that can be run under milder conditions. researchgate.net Ultimately, a successful and scalable synthesis will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, process chemistry, and chemical engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dihydro-1H-phenalen-1-amine, and how can purity be optimized?

  • Methodology :

  • Acid-catalyzed condensation : Adapt procedures from analogous amines, such as dissolving aminoacetaldehyde dimethylacetal in benzene with polyphosphoric acid (PPA) under stirring at room temperature. Post-reaction, neutralize with NaOH, extract with CH₂Cl₂, and purify via silica gel chromatography using Et₂O as eluent .
  • Derivatization : For analytical purposes, use 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form stable derivatives, enabling isolation and characterization .
    • Data Table :
MethodReagents/ConditionsYieldPurificationReference
Acid-catalyzedPPA, benzene, RT, 20 min~75%Column chromatography
DerivatizationCNBF, X-ray analysisN/ACrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm hydrogen environments and carbon backbone. Compare chemical shifts with PubChem data for analogous amines (e.g., (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine) .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., CNBF adducts) to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Segregate halogenated organic waste and use licensed hazardous waste services .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and solvent conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) and solvents (e.g., DMSO, EtOH) at 40°C for 48 hours. Monitor degradation via HPLC-MS .
  • Reactive Oxygen Species (ROS) Exposure : Assess oxidative stability using H₂O₂ or UV light to simulate long-term storage challenges .

Q. What mechanisms underlie the compound’s reactivity in acid-catalyzed reactions?

  • Methodology :

  • Kinetic Studies : Track reaction progress via FT-IR or NMR to identify intermediates (e.g., protonated amine or carbocation formation) .
  • Computational Modeling : Use DFT calculations to map energy profiles of proposed mechanisms (e.g., PPA-mediated condensation) .

Q. How should researchers address contradictions in spectral or bioactivity data across studies?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/X-ray results with independent labs. For bioactivity discrepancies, standardize assay conditions (e.g., cell lines, incubation times) .
  • Meta-Analysis : Aggregate data from open-access repositories (e.g., PubChem) to identify outliers or contextual factors (e.g., solvent polarity effects) .

Contradiction Analysis Case Study

Scenario : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.

  • Resolution Steps :
    • Reproduce Experiments : Test solubility in DMSO, EtOH, and hexane using gravimetric analysis .
    • Control Variables : Standardize temperature (25°C) and agitation methods .
    • Publish Negative Results : Document conditions where insolubility occurs to refine literature .

Key Considerations for Experimental Design

  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models per OECD guidelines due to potential aquatic toxicity .
  • Regulatory Compliance : Ensure non-GHS hazards (e.g., photodegradation byproducts) are documented in SDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.